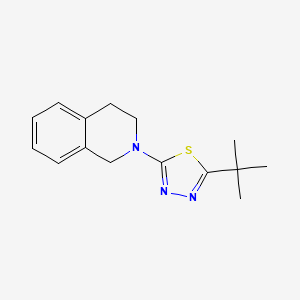
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine (TBPF) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family, which includes many compounds with a wide range of biological activities. TBPF has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, TBPF has been studied for its potential to act as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been studied extensively in the scientific literature for its potential therapeutic applications. It has been studied as an inhibitor of COX-2, an enzyme involved in inflammation and pain. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been studied for its potential to act as an anti-cancer agent.
Wirkmechanismus
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine inhibits the activity of COX-2 by binding to the enzyme’s active site and preventing the formation of the enzyme-substrate complex. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, it has been shown to be relatively safe when used in appropriate doses. However, there are some limitations to its use in lab experiments. For example, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine is not water soluble, which can make it difficult to use in certain types of experiments. Additionally, it is not very stable, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine. For example, further research could be done to investigate the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine on other enzymes and proteins involved in inflammation and pain. Additionally, further research could be done to investigate the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine on other types of cancer cells. Finally, further research could be done to investigate the potential of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine as a drug delivery system for other compounds.
Synthesemethoden
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-yl chloride with 4-fluorophenyl piperazine in the presence of anhydrous sodium carbonate. The reaction proceeds at room temperature in an aqueous medium and yields the desired product in high yields.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4S/c1-16(2,3)14-18-19-15(22-14)21-10-8-20(9-11-21)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLJJWKVUZWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)


![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)